Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, hydrazone

Catalog No.
S13281652
CAS No.
104058-02-8
M.F
C19H24N4O2S
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl...

CAS Number

104058-02-8

Product Name

Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, hydrazone

IUPAC Name

(E)-[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethylidene]hydrazine

Molecular Formula

C19H24N4O2S

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C19H24N4O2S/c1-26(24,25)18-9-7-16(8-10-18)19(21-20)15-22-11-13-23(14-12-22)17-5-3-2-4-6-17/h2-10H,11-15,20H2,1H3/b21-19-

InChI Key

WHXFCYCUQSAIKV-VZCXRCSSSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=NN)CN2CCN(CC2)C3=CC=CC=C3

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)/C(=N\N)/CN2CCN(CC2)C3=CC=CC=C3

Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-hydrazone is a complex organic compound characterized by its unique structural features, which include a hydrazone functional group. The compound has a molecular formula of C17H20N4O2SC_{17}H_{20}N_4O_2S and a molecular weight of approximately 348.43 g/mol. The structure comprises a phenyl ring substituted with a methylsulfonyl group and a piperazine moiety, contributing to its potential biological activity and applications in medicinal chemistry .

The reactivity of ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-hydrazone can be attributed to its hydrazone linkage, which is known to undergo various chemical transformations. Key reactions include:

  • Hydrazone Formation: The reaction between aldehydes or ketones with hydrazines leads to the formation of hydrazones, which can be reversed under acidic or basic conditions.
  • Reduction: Hydrazones can be reduced to amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Hydrolysis: In the presence of water and acid, hydrazones can hydrolyze back to the corresponding carbonyl compounds and hydrazine.

These reactions are significant for modifying the compound's structure for further studies or applications in drug development.

Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-hydrazone exhibits notable biological activities that may include:

  • Antidepressant Effects: Compounds containing piperazine rings are often studied for their potential antidepressant properties due to their interaction with neurotransmitter systems.
  • Antitumor Activity: Some derivatives of similar structures have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: The presence of the methylsulfonyl group may enhance the compound's ability to combat microbial infections.

These activities highlight the compound's potential as a lead candidate in pharmacological research.

The synthesis of ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-hydrazone typically involves several steps:

  • Preparation of the Hydrazone:
    • Reacting 4-(methylsulfonyl)benzaldehyde with 4-phenylpiperazine in an acidic medium to form the hydrazone linkage.
  • Purification:
    • The product can be purified using recrystallization or chromatography techniques to obtain a high-purity compound.
  • Characterization:
    • The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-hydrazone has several potential applications, including:

  • Pharmaceutical Development: As a candidate for new antidepressants or antitumor agents.
  • Research Tool: Used in studies investigating the mechanisms of action related to piperazine derivatives.
  • Chemical Probes: For exploring biological pathways involving neurotransmitter systems.

Interaction studies involving ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-hydrazone focus on its binding affinity with various receptors. These studies may include:

  • Receptor Binding Assays: To determine interactions with serotonin and dopamine receptors, which are critical in mood regulation and psychiatric disorders.
  • Enzyme Inhibition Studies: Evaluating its potential as an inhibitor for enzymes involved in metabolic pathways related to cancer or depression.

Understanding these interactions is crucial for predicting the compound's pharmacological effects and therapeutic potential.

Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-hydrazone shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
Ethanone, 1-(4-methylphenyl)-C9H10OLacks piperazine; simpler structure
OxypertineC12H16N2OContains piperazine; used as an antipsychotic
2-Amino-1-[4-(methylsulfonyl)phenyl]ethanoneC9H12ClNO3SHydrochloride salt form; simpler amine structure

Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-hydrazone is unique due to its combination of both hydrazone functionality and piperazine substitution, potentially enhancing its biological activity compared to simpler analogs.

This detailed overview emphasizes the significance of ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-hydrazone in medicinal chemistry and its promising applications in pharmacology.

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

372.16199719 g/mol

Monoisotopic Mass

372.16199719 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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